tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cis-4-hydroxyoxolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate typically involves the following steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butyl carbamate.
Introduction of the Hydroxyoxolan Group: The next step involves the reaction of the tert-butyl carbamate with a precursor of the cis-4-hydroxyoxolan-3-yl group. This can be achieved through various synthetic routes, including nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and efficiency.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology and Medicine
Drug Development: This compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.
Industry
Polymer Chemistry: It can be used in the synthesis of polymers with specific functional groups.
Agricultural Chemicals:
Mechanism of Action
The mechanism by which tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate exerts its effects depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding.
Protein Modification: The compound can modify proteins through covalent attachment, altering their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate: Similar structure but with a trans configuration.
tert-Butyl N-[cis-4-hydroxycyclohexyl]carbamate: Similar structure but with a cyclohexyl group instead of an oxolan group.
Uniqueness
Configuration: The cis configuration of the hydroxyoxolan group in tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate provides unique stereochemical properties.
Functional Groups: The presence of both a hydroxy group and a carbamate group allows for diverse chemical reactivity and applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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